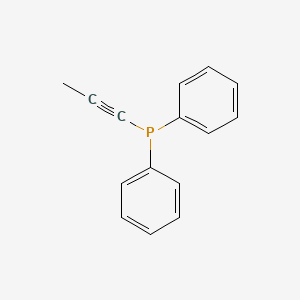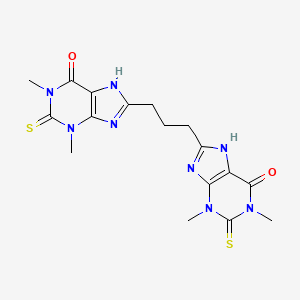
Theophylline, 8,8'-trimethylenebis(2-thio-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Theophylline, 8,8’-trimethylenebis(2-thio-) is a chemical compound with the molecular formula C17H20N8O2S2. It is a derivative of theophylline, a well-known methylxanthine used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The compound is characterized by the presence of two theophylline units connected by a trimethylene bridge and two sulfur atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Theophylline, 8,8’-trimethylenebis(2-thio-) typically involves the reaction of theophylline with a trimethylene bis-thiol compound under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the thioether linkage. The reaction mixture is then heated to promote the coupling of the theophylline units through the trimethylene bridge.
Industrial Production Methods
Industrial production of Theophylline, 8,8’-trimethylenebis(2-thio-) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is purified using techniques such as recrystallization or chromatography to ensure it meets the required specifications for pharmaceutical or research applications.
化学反応の分析
Types of Reactions
Theophylline, 8,8’-trimethylenebis(2-thio-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioether groups to thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Nucleophiles: Thiols, amines, or halides can be used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of Theophylline, 8,8’-trimethylenebis(2-thio-).
科学的研究の応用
Theophylline, 8,8’-trimethylenebis(2-thio-) has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of thioethers and their derivatives.
Biology: The compound is investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for respiratory diseases and other conditions.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other complex molecules.
作用機序
The mechanism of action of Theophylline, 8,8’-trimethylenebis(2-thio-) involves its interaction with various molecular targets and pathways. The compound is known to inhibit phosphodiesterase enzymes, leading to an increase in intracellular cyclic AMP levels. This results in the relaxation of smooth muscle cells, particularly in the respiratory tract, and the reduction of inflammation. Additionally, the compound may block adenosine receptors, contributing to its bronchodilator effects.
類似化合物との比較
Similar Compounds
Theophylline: A methylxanthine used to treat respiratory diseases.
Caffeine: Another methylxanthine with stimulant properties.
Theobromine: A methylxanthine found in cocoa and chocolate.
Uniqueness
Theophylline, 8,8’-trimethylenebis(2-thio-) is unique due to its structure, which features two theophylline units connected by a trimethylene bridge and two sulfur atoms. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
6466-29-1 |
|---|---|
分子式 |
C17H20N8O2S2 |
分子量 |
432.5 g/mol |
IUPAC名 |
8-[3-(1,3-dimethyl-6-oxo-2-sulfanylidene-7H-purin-8-yl)propyl]-1,3-dimethyl-2-sulfanylidene-7H-purin-6-one |
InChI |
InChI=1S/C17H20N8O2S2/c1-22-12-10(14(26)24(3)16(22)28)18-8(20-12)6-5-7-9-19-11-13(21-9)23(2)17(29)25(4)15(11)27/h5-7H2,1-4H3,(H,18,20)(H,19,21) |
InChIキー |
CKNRZZMPKSYJCP-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C(=O)N(C1=S)C)NC(=N2)CCCC3=NC4=C(N3)C(=O)N(C(=S)N4C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



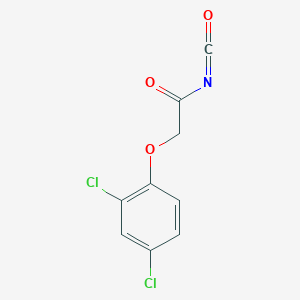
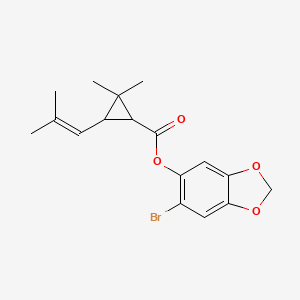
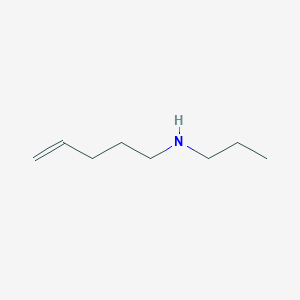
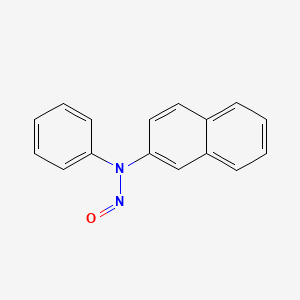
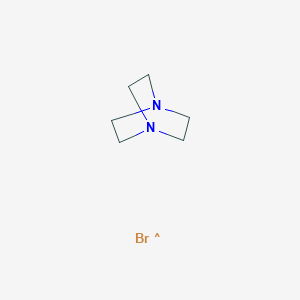
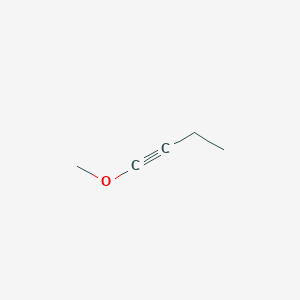
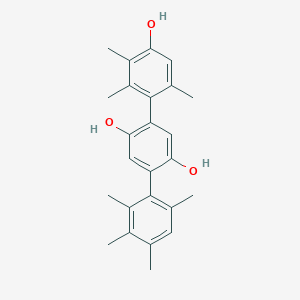
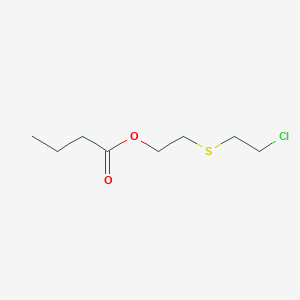

![8-Bromobenzo[f]quinazoline-1,3-diamine](/img/structure/B14723666.png)
